2-(4-ethoxyphenyl)-5-methyl-1H-imidazole
Description
2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with a methyl group. Imidazole derivatives are widely studied for applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities, due to their ability to mimic biological structures and engage in hydrogen bonding .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C12H14N2O/c1-3-15-11-6-4-10(5-7-11)12-13-8-9(2)14-12/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
OUMDACBRECPKRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-methyl-1H-imidazole typically involves the condensation of 4-ethoxybenzaldehyde with a suitable amine and a methylating agent under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-(4-ethoxyphenyl)-5-methyl-1H-imidazole and its analogs are critical in determining their physicochemical and biological properties. Below is a detailed comparison based on substituents, computed properties, and research findings.
Table 1: Structural and Functional Comparison
<sup>a</sup> LogP values computed or estimated; <sup>b</sup> Calculated using molecular formula C₁₂H₁₄N₂O; <sup>c</sup> Estimated via analogy to methoxy derivative ; <sup>d</sup> Estimated based on halogenated analogs .
Key Findings:
Substituent Effects on Lipophilicity :
- The ethoxy group in the target compound increases lipophilicity (LogP ~3.1) compared to methoxy (LogP 2.6 in ) due to the longer alkyl chain. Halogenated derivatives (e.g., dichlorophenyl/fluorophenyl in ) exhibit even higher LogP (~4.2), enhancing membrane permeability but reducing aqueous solubility.
The ethoxy group, being electron-donating, may favor interactions with hydrophobic enzyme pockets.
Biological Activity: Nitro-substituted imidazoles (e.g., ) are associated with genotoxicity risks, limiting therapeutic use. In contrast, the ethoxyphenyl analog’s lack of nitro groups may improve safety profiles. Crystallographic data for halogenated analogs () suggest strong halogen bonding, which could enhance target binding in drug design.
Solubility and Stability :
- Polar substituents like hydroxymethyl () significantly improve solubility but reduce LogP. The ethoxy group balances moderate solubility and lipophilicity, making the compound suitable for oral bioavailability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
